

In silico prediction of 1-Methyl-1h-indazole-3-carbonitrile properties

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Compound of Interest

Compound Name: 1-Methyl-1h-indazole-3-carbonitrile

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An In-Depth Technical Guide to the In Silico Prediction of **1-Methyl-1H-indazole-3-carbonitrile** Properties

Foreword: The Imperative of Predictive Chemistry in Modern Research

In the landscape of contemporary drug discovery and materials science, the ability to predict the properties of a novel chemical entity before its synthesis is not merely an advantage; it is a foundational pillar of efficient, cost-effective, and ethical research. The traditional paradigm of synthesizing and then testing compounds in a linear, often high-attrition process is being supplanted by a "design-first" approach, powered by computational, or in silico, methodologies. [1][2] This guide focuses on a specific molecule, **1-Methyl-1H-indazole-3-carbonitrile**, to provide a comprehensive, practical framework for its computational characterization. While this molecule serves as our case study, the principles and workflows detailed herein are broadly applicable to the vast universe of small organic molecules.

Our subject, **1-Methyl-1H-indazole-3-carbonitrile**, is a heterocyclic compound featuring an indazole core, a structure of significant interest in medicinal chemistry. The rationale for this guide is to move beyond a simple listing of predicted values. Instead, we will explore the causality behind our computational choices, grounding each prediction in established theoretical frameworks and demonstrating how these data points coalesce into a holistic molecular profile. We will address its fundamental physicochemical nature, delve into its

electronic structure using quantum mechanics, forecast its journey through a biological system via ADMET profiling, and assess its potential for toxicological liabilities. This document is designed for the hands-on researcher, providing not just the data, but the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) necessary to confidently apply these methods in a laboratory or clinical development setting.

Foundational Analysis: Molecular Structure and Physicochemical Properties

Before any complex simulation, we must first define our molecule and predict its basic physicochemical properties. These parameters govern its behavior in simple systems and are critical inputs for more advanced models. The structure of **1-Methyl-1H-indazole-3-carbonitrile** is first defined digitally using the Simplified Molecular Input Line Entry System (SMILES), which is CN1N=C(C#N)C2=CC=CC=C12. This representation is the starting point for all subsequent calculations.

Public chemical databases like PubChem and ChemSpider are invaluable resources for retrieving and cross-referencing basic molecular data.^{[3][4][5][6][7]}

Methodology: Physicochemical Property Prediction

We employ established computational models, often based on Quantitative Structure-Property Relationships (QSPR), which correlate structural fragments or topological descriptors with experimentally determined properties. Freely accessible platforms like SwissADME and pkCSM utilize these principles to provide rapid and reliable estimations.^[8]

Predicted Physicochemical Data

The following table summarizes the core physicochemical properties predicted for **1-Methyl-1H-indazole-3-carbonitrile**.

Property	Predicted Value	Unit	Significance in Drug Discovery
Molecular Formula	C ₁₀ H ₇ N ₃	Defines the elemental composition.	
Molecular Weight	169.19	g/mol	Influences diffusion and transport; typically <500 for oral drugs (Lipinski's Rule).
logP (Octanol/Water)	1.85	Measures lipophilicity; affects solubility, permeability, and metabolism.	
Water Solubility (logS)	-2.5	Predicts solubility in aqueous media; crucial for formulation and bioavailability.	
Topological Polar Surface Area (TPSA)	57.05	Å ²	Estimates the surface area of polar atoms; correlates with membrane permeability.
pKa (Most Basic)	0.85	Predicts the ionization state at physiological pH, affecting solubility and target binding.	
Number of Rotatable Bonds	1	A measure of molecular flexibility; fewer bonds generally favor better bioavailability.	

Expert Interpretation: The predicted profile suggests **1-Methyl-1H-indazole-3-carbonitrile** is a relatively small, moderately lipophilic molecule with limited aqueous solubility. Its TPSA is well

within the range for good oral bioavailability. The low number of rotatable bonds indicates conformational rigidity, which can be advantageous for specific receptor binding.

Quantum Chemical Analysis: Unveiling Electronic Structure and Reactivity

To understand a molecule's intrinsic reactivity, stability, and potential for intermolecular interactions, we must look beyond classical descriptors and examine its electronic structure. Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for this analysis, balancing computational cost with high accuracy.^{[9][10]}

Causality of Method Selection: Why DFT?

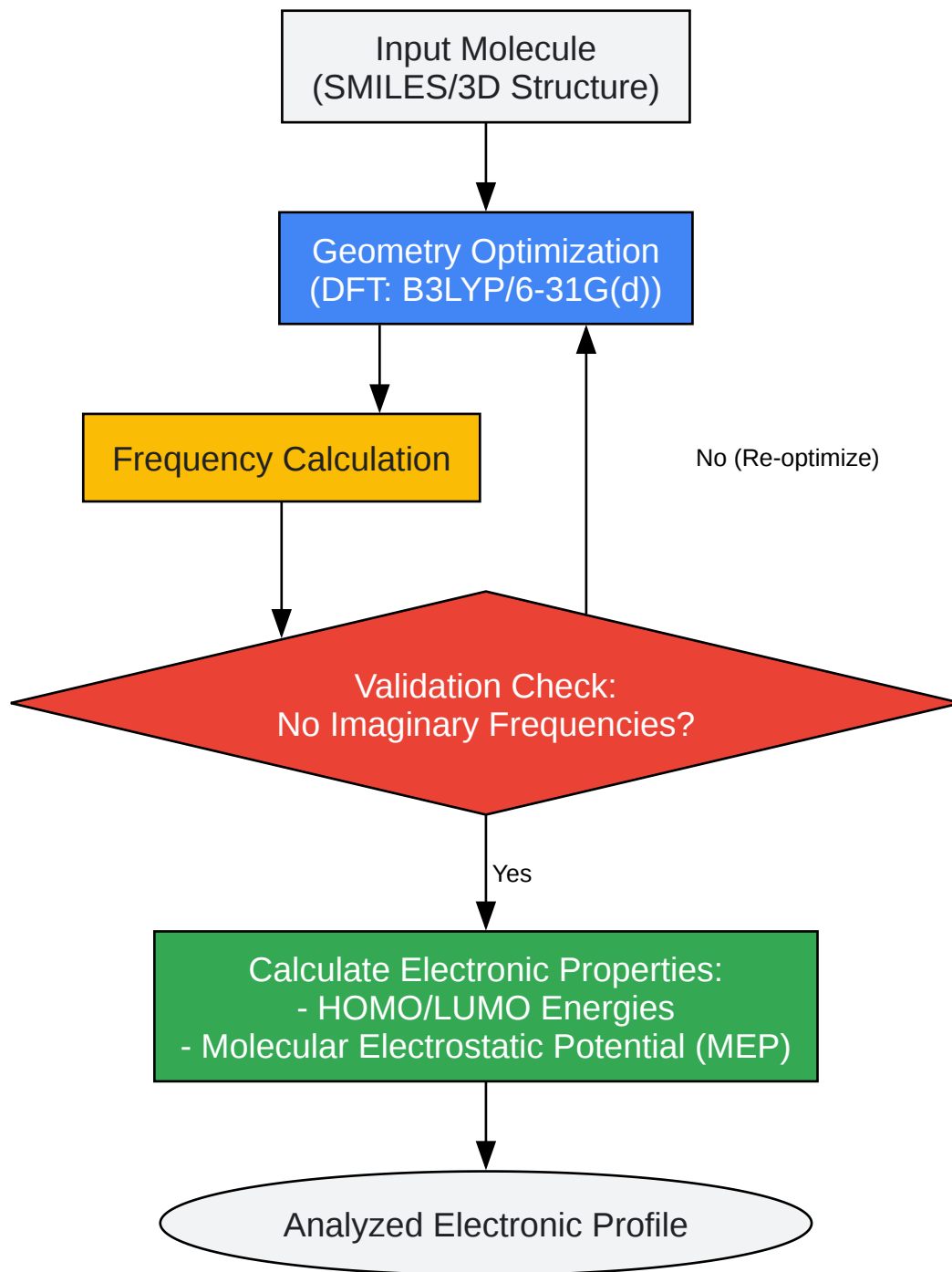
We select DFT, specifically the B3LYP functional with a 6-31G(d) basis set, as our level of theory. This choice is a well-established standard in computational chemistry for organic molecules.^[10] It provides reliable geometric and electronic property predictions without the prohibitive computational expense of higher-level ab initio methods, making it ideal for the screening and characterization phases of research.^{[11][12]}

Experimental Protocol: Quantum Chemical Calculation Workflow

- **Structure Input:** The 2D structure of **1-Methyl-1H-indazole-3-carbonitrile** is converted to a 3D conformation.
- **Geometry Optimization:** A full geometry optimization is performed using the selected DFT method. This step finds the lowest energy conformation (the most stable structure) of the molecule.
- **Validation via Frequency Calculation:** A frequency analysis is conducted on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This is a critical self-validation step.
- **Property Calculation:** Single-point energy calculations are performed on the validated structure to derive electronic properties such as orbital energies and the molecular

electrostatic potential.

Diagram: Quantum Chemical Calculation Workflow



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Caption: Workflow for Quantum Chemical Analysis.

Predicted Quantum Chemical Data

Parameter	Predicted Value	Unit	Significance
Energy of HOMO	-6.8 eV	electron Volts	Highest Occupied Molecular Orbital; relates to the ability to donate electrons.
Energy of LUMO	-1.5 eV	electron Volts	Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap (ΔE)	5.3 eV	electron Volts	Correlates with chemical reactivity and kinetic stability; a larger gap implies higher stability.
Dipole Moment	5.1 Debye	Measures the overall polarity of the molecule, influencing solubility and binding interactions.	

Expert Interpretation: The large HOMO-LUMO gap of 5.3 eV suggests that **1-Methyl-1H-indazole-3-carbonitrile** is a chemically stable molecule, not prone to easy oxidation or reduction. The significant dipole moment indicates a polar nature, which, despite its moderate logP, can contribute to interactions with polar biological targets. The Molecular Electrostatic Potential (MEP) map (not shown) would likely reveal a negative potential around the nitrile nitrogen and the indazole nitrogens, highlighting these areas as primary sites for electrophilic attack or hydrogen bond acceptance.

Pharmacokinetic Profiling: The ADMET Assessment

A molecule's therapeutic potential is critically dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.^[13] Predicting these properties early can prevent costly late-stage failures in drug development.^{[8][14]} In silico ADMET prediction relies

on sophisticated machine learning models trained on large datasets of experimental results.

[\[15\]](#)[\[16\]](#)

Methodology: In Silico ADMET Prediction

We utilize web-based platforms such as pkCSM and SwissADME. These tools use graph-based signatures and machine learning algorithms to predict a wide array of pharmacokinetic and toxicological endpoints from the molecule's 2D structure.[\[8\]](#)

Predicted ADMET Properties

Category	Parameter	Predicted Outcome	Interpretation
Absorption	Human Intestinal Absorption	High (Predicted > 90%)	Likely to be well-absorbed from the gut.
Caco-2 Permeability	High (Predicted Papp > 8×10^{-6} cm/s)	Readily permeates intestinal cells.	
Distribution	Blood-Brain Barrier (BBB) Permeability	Yes (Predicted logBB > 0)	The molecule is predicted to cross the BBB, which is relevant for CNS targets.
P-glycoprotein (P-gp) Substrate	No	Not likely to be actively pumped out of cells by this major efflux transporter.	
Metabolism	CYP1A2 Inhibitor	No	Unlikely to interfere with the metabolism of drugs processed by CYP1A2.
CYP2C9 Inhibitor	Yes	Potential for drug-drug interactions with substrates of CYP2C9.	
CYP2D6 Inhibitor	No	Unlikely to interfere with the metabolism of drugs processed by CYP2D6.	
CYP3A4 Inhibitor	Yes	Potential for drug-drug interactions with substrates of CYP3A4.	
Toxicity	AMES Mutagenicity	No	Predicted to be non-mutagenic in the

Ames test.

hERG I Inhibitor	Yes (Low Probability)	A low but non-zero probability of inhibiting the hERG channel, a key cardiac risk.
Hepatotoxicity	Yes (High Probability)	The molecule has structural features that are associated with liver toxicity.

Expert Interpretation: The ADMET profile presents a mixed but promising picture. The excellent predicted absorption and BBB permeability make it a candidate for orally administered drugs, including those targeting the central nervous system. However, the predicted inhibition of key metabolic enzymes (CYP2C9 and CYP3A4) and the potential for hepatotoxicity are significant flags. These predictions do not rule out the molecule as a drug candidate, but they strongly indicate that these specific liabilities must be investigated with priority in subsequent in vitro and in vivo experimental assays. This is a prime example of how in silico work guides and prioritizes laboratory experiments.

Hypothetical Target Engagement: Molecular Docking

To illustrate how in silico methods can explore a molecule's potential biological activity, we will outline a molecular docking workflow. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.^[17]^[18] This is a cornerstone of structure-based drug design.^[19]

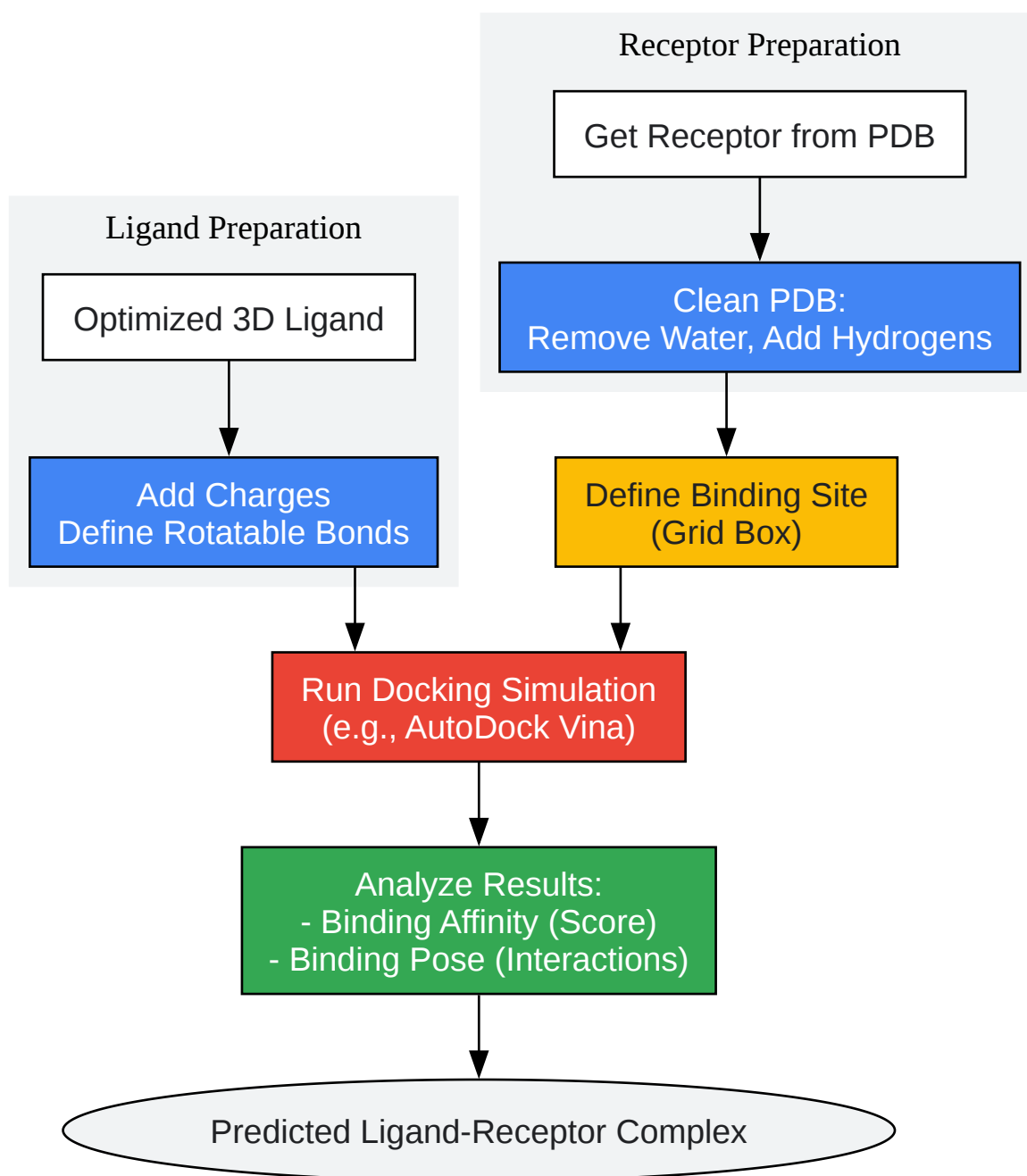
Since the biological target of **1-Methyl-1H-indazole-3-carbonitrile** is not defined, we will describe a general, self-validating protocol using a hypothetical kinase as the target receptor.

Experimental Protocol: Molecular Docking

- **Ligand Preparation:** The 3D structure of **1-Methyl-1H-indazole-3-carbonitrile**, optimized via quantum chemistry, is prepared. This involves assigning partial charges and defining rotatable bonds.

- **Receptor Preparation:** A high-resolution crystal structure of the target protein (e.g., from the Protein Data Bank) is obtained. Water molecules and non-essential ions are removed, polar hydrogens are added, and charges are assigned.
- **Binding Site Definition:** The active site, or "binding pocket," of the receptor is defined. This is typically done by creating a "grid box" centered on a known co-crystallized ligand or on residues known to be critical for function.
- **Docking Simulation:** A docking algorithm (e.g., AutoDock Vina) systematically samples different conformations and orientations ("poses") of the ligand within the defined binding site.[\[20\]](#)
- **Scoring and Analysis:** Each pose is assigned a score representing the predicted binding affinity (e.g., in kcal/mol). The lowest energy poses are visually analyzed to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).
- **Trustworthiness Check (Self-Validation):** A crucial step is to perform "re-docking." The original co-crystallized ligand is removed from the receptor and then docked back in. A successful re-docking, where the predicted pose closely matches the experimental one (RMSD < 2.0 Å), validates that the docking protocol is reliable for this specific target.

Diagram: Molecular Docking Workflow



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Caption: A Standard Workflow for Molecular Docking.

Conclusion and Forward Look

This guide has constructed a comprehensive in silico profile of **1-Methyl-1H-indazole-3-carbonitrile**. Our computational analysis predicts it to be a stable, orally bioavailable molecule

capable of penetrating the blood-brain barrier. While it shows promise, we have also identified significant, actionable risks regarding potential drug-drug interactions and hepatotoxicity. These predictions are not final verdicts but are expert-derived, data-driven hypotheses. They serve as an essential roadmap, enabling researchers to design focused, efficient experiments that validate the promising characteristics while mitigating the predicted risks. The judicious application of these computational tools, grounded in scientific integrity and a clear understanding of their underlying principles, represents the future of accelerated and intelligent molecular design.

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